ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 533869-05-5
VCID: VC11885589
InChI: InChI=1S/C25H30N4O6S2/c1-4-29-22-20(34-5-2)8-7-9-21(22)36-24(29)26-23(30)18-10-12-19(13-11-18)37(32,33)28-16-14-27(15-17-28)25(31)35-6-3/h7-13H,4-6,14-17H2,1-3H3
SMILES: CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC
Molecular Formula: C25H30N4O6S2
Molecular Weight: 546.7 g/mol

ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

CAS No.: 533869-05-5

Cat. No.: VC11885589

Molecular Formula: C25H30N4O6S2

Molecular Weight: 546.7 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate - 533869-05-5

Specification

CAS No. 533869-05-5
Molecular Formula C25H30N4O6S2
Molecular Weight 546.7 g/mol
IUPAC Name ethyl 4-[4-[(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C25H30N4O6S2/c1-4-29-22-20(34-5-2)8-7-9-21(22)36-24(29)26-23(30)18-10-12-19(13-11-18)37(32,33)28-16-14-27(15-17-28)25(31)35-6-3/h7-13H,4-6,14-17H2,1-3H3
Standard InChI Key VQSRUYRSNRWJIT-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC
Canonical SMILES CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC

Introduction

Structural Overview

The compound's name reveals several key structural features:

  • Core Structure:

    • The molecule contains a benzothiazole moiety, which is a bicyclic ring system incorporating sulfur and nitrogen atoms. Benzothiazoles are known for their bioactivity and are commonly found in pharmaceuticals.

    • The ethyl and ethoxy substituents on the benzothiazole core add hydrophobic character.

  • Substituents:

    • A sulfonamide group (-SO₂NH-) is attached to a benzene ring, which is further linked to a piperazine ring via a carbamoyl linkage.

    • Piperazine rings are frequently used in drug design due to their ability to enhance solubility and improve binding interactions with biological targets.

  • Functional Groups:

    • The molecule contains multiple functional groups, including esters (-COOEt), sulfonamides (-SO₂NH-), and carbamoyl (-CONH-) groups, which contribute to its chemical reactivity and potential biological activity.

Synthesis Pathway

While specific synthesis details for this compound are unavailable, similar molecules can be synthesized using the following general steps:

  • Formation of the Benzothiazole Core:

    • Benzothiazoles are typically synthesized through cyclization reactions involving 2-aminothiophenol and carbonyl compounds (e.g., aldehydes or ketones).

  • Introduction of the Sulfonamide Group:

    • Sulfonamides are formed by reacting sulfonyl chlorides with amines. In this case, the benzene ring would be functionalized with a sulfonamide group.

  • Piperazine Functionalization:

    • Piperazine derivatives can be introduced via nucleophilic substitution or amidation reactions using piperazine as a nucleophile.

  • Esterification:

    • The ethyl ester group can be introduced by reacting carboxylic acids with ethanol in the presence of an acid catalyst.

Potential Applications

Compounds with structures similar to ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate have been studied for various applications:

  • Pharmaceutical Development:

    • Benzothiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    • Piperazine derivatives are often explored for central nervous system (CNS) activity, including as antipsychotics or antidepressants.

  • Enzyme Inhibition:

    • Sulfonamides are well-known inhibitors of carbonic anhydrase enzymes and have been used in diuretics and glaucoma treatments.

  • Drug Delivery Systems:

    • The ester group may facilitate prodrug strategies where the compound is metabolized into an active form in vivo.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments within the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., C=O, S=O).
X-Ray CrystallographyDetermines the precise 3D arrangement of atoms in crystalline forms.

Comparative Analysis

Similar compounds studied in literature include:

Compound NameKey FeaturesReference Year
Ethyl 4-Methyl-2,2-dioxo-1H-benzothiazine-3-carboxylateBenzothiazine scaffold with ester functionality; explored for analgesic properties2018
2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-benzenesulfonamide derivativesSulfonamide-based hybrids evaluated for anticancer activity2022

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